Product packaging for 2-Ethyl-N,N-dimethylbutyramide(Cat. No.:CAS No. 31499-97-5)

2-Ethyl-N,N-dimethylbutyramide

Cat. No.: B12689522
CAS No.: 31499-97-5
M. Wt: 143.23 g/mol
InChI Key: GBSXCHLYXIBMCZ-UHFFFAOYSA-N
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Description

2-Ethyl-N,N-dimethylbutyramide is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B12689522 2-Ethyl-N,N-dimethylbutyramide CAS No. 31499-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31499-97-5

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-ethyl-N,N-dimethylbutanamide

InChI

InChI=1S/C8H17NO/c1-5-7(6-2)8(10)9(3)4/h7H,5-6H2,1-4H3

InChI Key

GBSXCHLYXIBMCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(C)C

Origin of Product

United States

Overview of Amide Functional Groups and Their Significance in Organic Chemistry and Materials Science

Amides are a fundamental class of organic compounds defined by the presence of a carbonyl group (C=O) bonded directly to a nitrogen atom. solubilityofthings.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group has been replaced by an amine group. solubilityofthings.com Depending on the number of carbon-containing groups attached to the nitrogen atom, amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''). solubilityofthings.com This structural feature is central to their chemical properties and wide-ranging importance.

In organic chemistry, the amide bond is exceptionally stable compared to other carbonyl derivatives like esters, a quality that makes it a cornerstone of biochemistry. organicchemexplained.com This stability is crucial in the formation of peptides and proteins, where amino acids are linked together by amide bonds, specifically referred to as peptide bonds. organicchemexplained.comfiveable.me The planarity of the amide group and its ability to participate in hydrogen bonding are critical for establishing the secondary and tertiary structures of proteins. fiveable.me Beyond biochemistry, the amide functional group is prevalent in many pharmaceutical compounds and is a key 'linker' used to connect different molecular moieties in drug design. chemistrytalk.org

The significance of amides extends into materials science, where they form the repeating units of key synthetic polymers. chemistrytalk.org Polyamides, such as Nylon and Kevlar, are known for their strength, flexibility, and durability. chemistrytalk.org The hydrogen bonding between amide groups in these polymer chains imparts significant structural integrity, leading to materials with high tensile strength and thermal stability. solubilityofthings.comchemistrytalk.org

Academic Context of N,n Dimethylamides in Synthetic Pathways and Biochemical Systems

Within the broader amide family, N,N-dimethylamides are tertiary amides that have garnered significant attention in academic research. Compounds like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are not only common polar solvents but also serve as versatile reagents in organic synthesis. researchgate.netrsc.org Due to their unique structure, they can act as multipurpose building blocks, providing various functional units such as formyl, acetyl, and dimethylamino groups in a multitude of chemical transformations. rsc.org Research has demonstrated their utility in the synthesis of heterocycles, α-ketoamides, and other complex organic molecules. researchgate.netnih.gov The transamidation of N,N-dimethyl amides is also a practical method for creating new amide bonds under specific conditions. researchgate.net

In biochemical and pharmaceutical research, the N,N-dimethylamide moiety is of interest for its potential role in modifying the properties of biologically active molecules. ontosight.ai The modification of amino acids and other biomolecules with N,N-dimethylamide groups can alter their biological activities, including their interactions with enzymes and receptors. ontosight.ai For instance, studies on the aggregation behavior of N-acetyl-L-butyrine N',N'-dimethylamide provide insights into peptide structures. ptbioch.edu.pl Furthermore, some N,N-dimethylamides have been investigated for their roles in modulating biochemical pathways, acting as inhibitors or activators of enzymes. The thiol oxidant diazene (B1210634) dicarboxylic acid bis [N,N-dimethylamide] (diamide), for example, is used in cell biology research to study membrane transport by reversibly oxidizing thiol groups. nih.gov

Positioning of 2 Ethyl N,n Dimethylbutyramide Within the Butyramide Class of Compounds for Advanced Research

Conventional Chemical Synthesis Routes

Conventional methods for the synthesis of this compound primarily rely on well-established coupling reactions between a carboxylic acid derivative and an amine. These routes are often characterized by their reliability and broad applicability.

Acyl Halide and Amine Coupling Strategies

The most common and direct method for the synthesis of this compound involves the reaction of 2-ethylbutyryl chloride with dimethylamine (B145610). This nucleophilic acyl substitution reaction is typically rapid and exothermic.

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of 2-ethylbutyryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the stable amide product. To neutralize the hydrogen chloride byproduct, a base, such as an excess of dimethylamine or a tertiary amine like triethylamine, is often added to the reaction mixture.

The general reaction is as follows:

CH3CH2CH(CH2CH3)COCl + 2 (CH3)2NH -> CH3CH2CH(CH2CH3)CON(CH3)2 + (CH3)2NH2Cl

This method is widely used due to the high reactivity of acyl chlorides, which often leads to high yields of the desired amide.

Hydrolytic Pathways from Amine Precursors

While less common for the direct synthesis of a specific amide like this compound, hydrolytic pathways from more complex amine precursors can be envisaged. For instance, the hydrolysis of a quaternary ammonium (B1175870) salt or a related complex containing the desired N,N-dimethylbutyryl moiety could theoretically yield the target amide. However, these are generally not the preferred synthetic routes due to the often harsh reaction conditions required for hydrolysis and the potential for side reactions. masterorganicchemistry.com

Amide hydrolysis, the reverse reaction, is typically achieved under acidic or basic conditions to yield a carboxylic acid and an amine. masterorganicchemistry.comlibretexts.org Therefore, forming an amide through hydrolysis of a precursor would require a carefully designed starting material where the desired amide is a more stable product under the hydrolytic conditions.

Comparative Analysis of Synthetic Yields and Purity Profiles

The acyl chloride and amine coupling strategy generally provides high yields and purity for the synthesis of tertiary amides like this compound. However, the actual yield and purity can be influenced by the specific reaction conditions and the purity of the starting materials.

Synthesis MethodReactantsTypical Yield RangePurity Profile
Acyl Halide Coupling2-Ethylbutyryl Chloride, Dimethylamine80-95%High, with potential for amine hydrochloride as a major impurity to be removed during workup.
Carboxylic Acid Coupling with a Coupling Agent2-Ethylbutyric Acid, Dimethylamine, Coupling Agent (e.g., DCC, EDC)70-90%Good, but byproducts from the coupling agent can complicate purification.

This table presents typical data for the synthesis of tertiary amides based on general literature and may not represent specific, optimized results for this compound.

Advanced and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and atom-economical methods for amide bond formation, moving away from the use of stoichiometric activating agents that generate significant waste.

Catalytic Amidation Processes

Catalytic amidation offers a greener alternative to conventional methods by directly coupling a carboxylic acid with an amine, with the only byproduct being water. Various catalytic systems have been developed for this purpose.

For the synthesis of this compound, this would involve the direct reaction of 2-ethylbutyric acid and dimethylamine in the presence of a suitable catalyst.

CH3CH2CH(CH2CH3)COOH + (CH3)2NH --(Catalyst)--> CH3CH2CH(CH2CH3)CON(CH3)2 + H2O

Catalysts for this transformation can be based on a variety of metals, including ruthenium, iridium, and boron compounds. organic-chemistry.orgwhiterose.ac.ukyork.ac.uk These catalysts facilitate the dehydration reaction, which is thermodynamically unfavorable, by activating the carboxylic acid.

The advantages of catalytic amidation include:

High Atom Economy: The only byproduct is water, which is environmentally benign.

Milder Reaction Conditions: Catalytic methods often proceed under milder conditions than traditional methods that require high temperatures.

Reduced Waste: The elimination of stoichiometric activating agents significantly reduces waste generation.

While the development of catalytic amidation processes is a significant advancement, challenges such as catalyst cost, stability, and the need for removal of water to drive the equilibrium towards the product still need to be addressed for widespread industrial application.

Transition-Metal-Catalyzed Carbonylations and Amidations (e.g., Cobalt)

Transition-metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient routes to complex molecules. semanticscholar.org Cobalt, in particular, has emerged as a versatile catalyst for carbonylation and amidation reactions. szpu.edu.cnmdpi.com The use of cobalt catalysts, such as Co₂(CO)₈, facilitates the direct aminocarbonylation of unactivated alkyl electrophiles, providing a practical method for amide synthesis. szpu.edu.cn This process involves the formation of an alkylcobalt(I) carbonyl intermediate, which then undergoes CO migratory insertion to form an acylcobalt(I) carbonyl complex. szpu.edu.cn The subsequent attack by an amine on the acyl group leads to the formation of the desired amide and regeneration of the cobalt catalyst. szpu.edu.cn Mechanistic studies, including DFT calculations, have provided deep insights into the reaction pathways, highlighting the outer-sphere attack of the amine as a key step in the C-N bond formation. szpu.edu.cn The chemoselectivity of these reactions is a significant advantage, avoiding common side reactions like β-hydride elimination. szpu.edu.cn

Recent advancements have also explored the use of cobalt complexes with specific ligand designs to enhance catalytic activity and selectivity. chemrxiv.orgnih.gov For instance, cobaloxime catalysts have been employed for carbene insertion into N-H bonds, offering a streamlined route to α-amino esters, which are structurally related to amides. chemrxiv.org These methods often operate under mild conditions and can be applied to a broad range of substrates, including various amines. chemrxiv.org

Brønsted and Lewis Acid Catalysis in Amide Bond Formation

Acid catalysis plays a crucial role in promoting amide bond formation. Both Brønsted and Lewis acids can be utilized to activate either the carboxylic acid or the amine component, facilitating the condensation reaction. psu.eduuni-koeln.de

Brønsted acids , which are proton donors, can protonate the carbonyl oxygen of a carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by an amine. psu.edu A variety of Brønsted acids, from simple mineral acids to more complex organocatalysts like phenyl phosphinic acid, have been employed for this purpose. uni-koeln.dempg.de The choice of catalyst can influence the reaction rate and yield, with some catalysts demonstrating high efficiency even at low loadings. uni-koeln.de

Lewis acids , on the other hand, are electron-pair acceptors and can coordinate to the carbonyl oxygen, similarly enhancing its electrophilicity. psu.edu They can also activate amines in certain contexts. Lewis acid catalysis is a cornerstone of many organic transformations, including Friedel-Crafts reactions, which share mechanistic principles with some amidation pathways. researchgate.net The development of novel Lewis acid catalysts, including those derived from metallophyte plants, showcases the ongoing innovation in this field. researchgate.net

The selection between a Brønsted and a Lewis acid often depends on the specific substrates and desired reaction conditions. In some cases, a combination of both types of acidity can be beneficial.

Biocatalytic Synthesis Utilizing Enzymes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions of temperature and pH, reducing energy consumption and the formation of byproducts. mdpi.com

Nitrile Hydratase-Mediated Hydration of Nitriles

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity. researchgate.net These enzymes, which typically contain either iron or cobalt ions in their active sites, are widely used in the industrial production of amides like acrylamide (B121943) and nicotinamide. mdpi.comresearchgate.net

The synthesis of 2-amino-2,3-dimethylbutyramide (B41022), a structurally related amide, has been extensively studied using nitrile hydratase. mdpi.comnih.govresearchgate.netnih.gov Researchers have successfully expressed NHase from various microorganisms, such as Pseudonocardia thermophila and Rhodococcus species, in hosts like E. coli to create robust whole-cell biocatalysts. mdpi.comresearchgate.netnih.gov These biocatalysts have demonstrated high thermal stability and tolerance to substrate and product inhibition. mdpi.comnih.gov For instance, a recombinant NHase showed optimal activity at elevated temperatures and retained a significant portion of its activity after prolonged incubation. mdpi.com

To overcome challenges such as substrate instability and product inhibition, biphasic reaction systems using green solvents have been developed. researchgate.netrsc.org For example, a HFE-7100/water biphasic system was shown to improve the yield of 2-amino-2,3-dimethylbutyramide to 97.3% by serving as a reservoir for the nitrile substrate and reducing its decomposition in the aqueous phase. mdpi.comresearchgate.net

Table 1: Performance of Nitrile Hydratase Biocatalysts in Amide Synthesis

BiocatalystSubstrateProductKey Findings
Recombinant E. coli with NHase from P. thermophila2-amino-2,3-dimethylbutyronitrile2-amino-2,3-dimethylbutyramide97.3% yield in HFE-7100/water biphasic system. mdpi.comresearchgate.net
Rhodococcus boritolerans CCTCC M 2081082-amino-2,3-dimethylbutyronitrile2-amino-2,3-dimethylbutyramide91% yield in n-hexane/water biphasic system; catalyst reusable. nih.gov
Rhodococcus qingshengii2-amino-2,3-dimethylbutyronitrile2-amino-2,3-dimethylbutyramideTolerant to high product concentration (40 g/L). nih.gov
Lipase-Catalyzed Direct Amidation from Carboxylic Acids and Amines

Lipases (E.C. 3.1.1.3) are another class of versatile enzymes widely used in biocatalysis. mdpi.com While their primary function is the hydrolysis of esters, they can also catalyze the formation of amide bonds, particularly in non-aqueous media. mdpi.comu-szeged.hu The direct amidation of carboxylic acids with amines using lipases is an attractive green alternative to conventional methods that often require activation of the carboxylic acid. u-szeged.hunih.gov

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a particularly effective biocatalyst for amidation reactions. u-szeged.hufrontiersin.org It has been successfully used to synthesize a wide range of amides with excellent conversions and yields. u-szeged.hu The reaction is typically carried out in an organic solvent to shift the equilibrium towards synthesis and avoid hydrolysis of the product. u-szeged.hu The use of molecular sieves can further enhance the yield by removing the water formed during the reaction. u-szeged.hu

Research has shown that lipases can exhibit high regioselectivity in the acylation of molecules with multiple functional groups. mdpi.comfrontiersin.org For example, in the acylation of amino alcohols, lipases can selectively catalyze N-acylation over O-acylation. frontiersin.org The mechanism for this selectivity is thought to involve the specific structure of the enzyme's active site. frontiersin.org

Table 2: Lipase-Catalyzed Amidation Reactions

LipaseReaction TypeKey Features
Candida antarctica lipase B (CALB)Direct amidation of carboxylic acids and aminesHigh conversion and yields; often used in organic solvents. u-szeged.hu
Novozym 435 (immobilized CALB)Selective N-acylation of amino alcoholsHigh regioselectivity for the amino group. frontiersin.org
Candida rugosa lipaseN-alkoxycarbonylationUsed for kinetic resolution of racemic amines. mdpi.com

Electrochemical Approaches for Amide Synthesis (Electrosynthesis)

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. By using electricity as a "reagent," it can often avoid the need for harsh chemical oxidants or reductants, thus minimizing waste. Enantioselective cobalt-catalyzed C-H activation reactions driven by electrochemistry have been developed for the synthesis of chiral molecules. nih.gov This approach, termed cobaltaelectro-catalysis, has been successfully applied to the annulation of aryl hydrazones with olefins to construct Fsp³-rich indanes with high diastereo- and enantioselectivity. nih.gov

The use of chiral κ²-N,O-oxazoline preligands has been instrumental in achieving high enantioselectivity in these cobalt-catalyzed C-H activation reactions. nih.gov These ligands are modular and their steric and electronic properties can be fine-tuned to optimize the catalytic performance. nih.gov While direct electrochemical synthesis of this compound has not been specifically detailed in the provided context, the principles of enantioselective cobaltaelectro-catalyzed C-H activation demonstrate the potential of electrosynthesis for the formation of C-C and C-N bonds, which are fundamental to the synthesis of amides and their derivatives.

Solvent-Free and Green Chemistry Protocols for Amidation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk This includes the use of greener solvents, biocatalysis, and solvent-free reaction conditions.

Several of the methodologies discussed above align with green chemistry principles. Biocatalytic methods using nitrile hydratase and lipase are inherently green due to their use of renewable catalysts and mild reaction conditions. mdpi.comu-szeged.hu The development of biphasic systems using environmentally benign solvents like HFE-7100 further enhances the green credentials of these processes by facilitating product separation and catalyst recycling. researchgate.netrsc.org

Lipase-catalyzed amidation has also been successfully performed in solvent-free systems. frontiersin.org For instance, the selective amidation of phenylglycinol was achieved with high yield using a low loading of lipase in the absence of a solvent, which simplifies the work-up procedure and reduces waste. frontiersin.org

The selection of solvents is a critical aspect of green chemistry. Solvent selection guides have been developed to help chemists choose less hazardous and more sustainable solvents. whiterose.ac.uk For example, there is a push to replace hazardous solvents like dichloromethane (B109758) and n-hexane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and n-heptane. whiterose.ac.uk While some reactions may still require specific solvents, the ongoing research into solvent replacement and solvent-free systems is crucial for the development of more sustainable chemical manufacturing processes.

Transamidation Reactions of N,N-Dimethylamides

Transamidation presents a potentially atom-economical and efficient route for the synthesis of amides by exchanging the amine moiety of an existing amide with a different amine. For the synthesis of a tertiary amide like this compound, this would typically involve the reaction of an N,N-dimethylamide with an appropriate amine or the reaction of a different amide with dimethylamine. However, the transamidation of unactivated tertiary amides is a challenging transformation due to the high stability of the N-C(O) bond. rsc.org

Recent advances have led to the development of several catalytic and stoichiometric methods to facilitate this transformation for a range of N,N-dialkylamides. While specific studies on this compound are not prevalent in the literature, the general methodologies developed for similar tertiary amides can be considered applicable.

Metal-Free Approaches: Metal-free transamidation methods are gaining traction due to their cost-effectiveness and reduced environmental impact. One such approach involves the use of a strong base like sodium tert-butoxide (NaOtBu) under solvent-free conditions. nih.govorganic-chemistry.org This method has been shown to be effective for the transamidation of various N,N-dimethyl amides with primary amines at room temperature. organic-chemistry.org The reaction proceeds via a nucleophilic attack of the amine on the amide carbonyl, facilitated by the base.

Another metal-free strategy employs the activation of secondary amides with N-Boc or N-Ts groups, which destabilizes the amide bond and facilitates nucleophilic attack. nih.govscispace.com While this is more established for secondary amides, it highlights a strategy of amide activation that could potentially be adapted for tertiary amides.

Catalyst-Based Methods: Various metal catalysts have been investigated to promote the transamidation of tertiary amides. For instance, iron(III) hydrated salts have been shown to be effective catalysts for the transamidation of primary, secondary, and tertiary amides with a broad range of amines. organic-chemistry.org Nickel complexes, such as [Ni(quin)2], have also been utilized for the N-acylation of amines using N,N-dimethylformamide and N,N-dimethylacetamide as the acyl source. organic-chemistry.org

The table below summarizes general conditions that have been reported for the transamidation of N,N-dimethylamides, which could be adapted for the synthesis of this compound.

Catalyst/ReagentAmine ScopeConditionsGeneral YieldsReference
Sodium tert-butoxidePrimary aminesSolvent-free, rt, 2hModerate to Good nih.govorganic-chemistry.org
Fe(III) hydrated salts (5 mol%)Primary & secondary amines-High organic-chemistry.org
[Ni(quin)2] with imidazoleAliphatic, aromatic, heterocyclic amines-Good organic-chemistry.org

This table presents generalized data for the transamidation of N,N-dimethylamides and should be considered as a starting point for the development of a specific synthesis for this compound.

Industrial Production Research and Scale-Up Investigations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, safety, cost-effectiveness, and sustainability. Research in this area focuses on developing robust and efficient manufacturing processes.

For the large-scale production of amides, traditional methods often involve the reaction of a carboxylic acid with an amine using a coupling reagent. researchgate.netscribd.comacs.org A common approach for a compound like this compound would be the reaction of 2-ethylbutyric acid with dimethylamine. The feasibility of such a process on an industrial scale depends on several factors, including the cost and availability of starting materials, the efficiency of the coupling agent, and the ease of purification. scribd.comacs.org

One-pot synthesis using thionyl chloride (SOCl2) to activate the carboxylic acid in the presence of the amine is a well-established method that can be extended to industrial scale. rsc.org This protocol has been shown to be effective for the synthesis of secondary and tertiary amides, even with sterically hindered amines. rsc.org

The choice of coupling reagent is critical in large-scale amidation. Reagents are evaluated based on atom economy, cost, safety, and the nature of the byproducts. researchgate.netscribd.com For instance, while highly effective, some coupling reagents may generate byproducts that are difficult to remove on a large scale. scribd.com

Continuous flow chemistry has emerged as a powerful technology for the manufacturing of chemicals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govunimib.itrsc.org The application of continuous flow reactors to amide synthesis is an active area of research. nih.govunimib.it

In a continuous flow setup, reagents are continuously pumped through a reactor where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. rsc.org For the production of amides, flow processes have been developed that utilize packed-bed reactors with heterogeneous catalysts or heated tube reactors for high-temperature, high-pressure synthesis. nih.govunimib.it A microwave-assisted continuous-flow synthesis of amides has been reported on an industrial scale, demonstrating the potential for high-throughput production. unimib.it

The table below outlines some reported continuous flow methodologies for amide synthesis that could be relevant for the production of this compound.

Reactor TypeCatalyst/ConditionsThroughput/YieldReference
Column ReactorZrO2 catalyst, 160 °C- nih.gov
Microwave-transparent γ-Al2O3 tubingHigh temperature and pressure (up to 35 bar)High yields, industrial scale unimib.it
PTFE Reactor CoilTropylium salts, 150 °C- nih.gov

This table presents examples of continuous flow systems for general amide synthesis and does not represent data specific to this compound.

Automated synthesis platforms are revolutionizing chemical research and development by enabling high-throughput experimentation and rapid optimization of reaction conditions. nih.govresearchgate.netresearchgate.net These systems can perform a large number of reactions in parallel, significantly accelerating the discovery of new synthetic routes and the production of compound libraries. nih.govchemrxiv.org

For amide synthesis, automated platforms often utilize liquid-handling robots to dispense reagents into multi-well plates. nih.govresearchgate.net The reactions are then carried out under controlled conditions, and the products can be analyzed in-line or after automated workup and purification. researchgate.net Such systems are particularly useful for creating libraries of structurally diverse amides for screening purposes. nih.govresearchgate.netchemrxiv.org

Automated synthesis can be integrated with continuous flow reactors, creating powerful systems for process optimization and on-demand manufacturing. rsc.org By combining automated experimentation with machine learning algorithms, it is possible to rapidly identify optimal reaction conditions for a given transformation. rsc.org While specific applications to this compound are not documented, the general principles of automated amide synthesis are directly applicable to its efficient production and the exploration of its chemical space. researchgate.net

Hydrolysis Reactions of the Amide Moiety

Amides are the least reactive among the common carboxylic acid derivatives, and their hydrolysis requires more forceful conditions than for esters or acid chlorides. libretexts.org The stability of the amide bond is crucial in biological systems, such as in proteins. libretexts.org The hydrolysis of this compound can be achieved under either acidic or basic conditions, with each pathway proceeding through a distinct mechanism.

The acid-catalyzed hydrolysis of an amide proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. khanacademy.orgmasterorganicchemistry.com This activation facilitates the attack by a weak nucleophile, such as water. youtube.compearson.com

The general steps are as follows:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (e.g., H₃O⁺). This step is favored because the nitrogen lone pair is involved in resonance and is therefore less basic. khanacademy.orgyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.compearson.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the nitrogen into a better leaving group (a neutral amine rather than an amide anion). libretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: The lone pair on the hydroxyl oxygen reforms the carbonyl double bond, leading to the expulsion of the leaving group, which is dimethylamine in this case. libretexts.org

The final products of the acid-catalyzed hydrolysis of this compound are 2-ethylbutanoic acid and the dimethylammonium ion.

Base-promoted hydrolysis of amides is generally more difficult than acid-catalyzed hydrolysis and requires more extreme conditions, such as heating with a concentrated strong base. libretexts.orgarkat-usa.org This difficulty arises because the leaving group would be an amide anion (⁻NR₂), which is a very strong base and therefore a poor leaving group. libretexts.orgchemistrysteps.com Tertiary amides are particularly resistant to cleavage under these conditions. arkat-usa.org

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide. chemistrysteps.com This forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Amide Anion: This is the rate-determining and energetically unfavorable step. The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the dimethylamide anion (⁻N(CH₃)₂). libretexts.orgchemistrysteps.com

Acid-Base Reaction: The expelled dimethylamide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. chemistrysteps.com

This final deprotonation step drives the equilibrium towards the products, which are the carboxylate salt (sodium 2-ethylbutanoate if using NaOH) and dimethylamine. libretexts.orgresearchgate.net

Oxidation Reactions and Product Formation

The oxidation of tertiary amides like this compound can proceed via several pathways, depending on the oxidizing agent and reaction conditions. Common reactions involve oxidation at the C-H bonds adjacent to the nitrogen atom or a more complex redox transposition.

N-Dealkylation and α-Oxidation: Studies on related tertiary amides have shown that oxidation can lead to N-demethylation or oxidation of the ring for cyclic amides. rsc.org In the case of acyclic amides, this corresponds to oxidation at the carbon alpha to the nitrogen. For this compound, this would involve the formation of an unstable N-(hydroxymethyl) intermediate, which could decompose. Microsomal oxidation tends to favor N-demethylation, suggesting a preference for hydrogen atom abstraction from the N-alkyl groups. rsc.org

Redox Transposition: A more recently described reaction involves a 1,2-redox transposition of tertiary amides. nih.govacs.org This process, often facilitated by an iridium-catalyzed reduction followed by functionalization of the resulting enamine intermediate, can lead to the formation of β-functionalized amines like α-aminoketones or β-aminoalcohols. nih.govacs.orgchemrxiv.org

Oxidation to Carboxylic Acids: The use of strong oxidizing agents, such as potassium permanganate (B83412) under acidic conditions, can lead to the cleavage of the molecule and the formation of corresponding carboxylic acids. benchchem.com

Reaction TypeReagentsPotential Products from Tertiary AmidesReference
Microsomal OxidationRat Liver MicrosomesN-Demethylated Amides, Ring-Oxidized Lactams rsc.org
Chemical OxidationTPPFe/ButOOHRing Oxidation (preferred over N-demethylation) rsc.org
1,2-Redox TranspositionIr-catalyst, Silane, Electrophile (e.g., mCPBA)α-Aminoketones, β-Aminoalcohols nih.govacs.orgchemrxiv.org
Strong OxidationPotassium PermanganateCarboxylic Acids benchchem.com

Substitution Reactions Involving the Amide Functional Group

The primary substitution reactions at the amide carbonyl are nucleophilic acyl substitutions. However, amides are the least reactive of the carboxylic acid derivatives towards these reactions. uomustansiriyah.edu.iqlibretexts.org This low reactivity is due to the resonance stabilization of the amide bond and the poor leaving group ability of the resulting amide anion. chemistrysteps.comlibretexts.org N,N-disubstituted amides, such as this compound, are even less reactive due to increased steric hindrance around the carbonyl carbon. fiveable.me

Hydrolysis: As detailed in Section 3.1, this is a common, albeit slow, substitution reaction where the nucleophile is water (or hydroxide) and the -N(CH₃)₂ group is ultimately replaced by an -OH group.

Reduction to Amines: A key substitution reaction specific to amides is their reduction to amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group of the amide completely to a methylene (B1212753) group (-CH₂-). This reaction does not occur with other carboxylic acid derivatives and is an effective method for synthesizing amines. libretexts.org The reduction of this compound with LiAlH₄ would yield 2-ethyl-N,N-dimethylbutan-1-amine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of an oxygen atom as an aluminate salt to form an intermediate iminium ion, which is then further reduced by another hydride. libretexts.org

Use as Protecting Groups: Due to their stability and low reactivity towards many nucleophiles, N,N-disubstituted amides can be used as protecting groups for amino functionalities during multi-step organic syntheses. fiveable.me

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are largely governed by the unique properties of the N,N-dimethylamide group.

A defining characteristic of the amide bond is the restricted rotation around the carbon-nitrogen (C-N) bond. This is a direct consequence of the resonance between the nitrogen lone pair and the carbonyl π-system, which imparts partial double-bond character to the C-N bond. ias.ac.innih.gov This restriction results in a significant energy barrier to internal rotation, which is typically in the range of 50 to 90 kJ/mol for N,N-dimethylamides. ias.ac.in

This rotational barrier is high enough to allow for the observation of distinct signals for the two N-methyl groups in NMR spectroscopy at room temperature, as they are in chemically non-equivalent environments (one is cis and the other is trans to the carbonyl oxygen). ias.ac.in As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two separate signals broaden and merge into a single, time-averaged signal. ias.ac.in Line-shape analysis of these variable-temperature NMR spectra is a primary method for determining the free energy of activation (ΔG‡) for this rotational process. rsc.org

The magnitude of the rotational barrier is influenced by both steric and electronic effects of the substituent attached to the carbonyl carbon. ias.ac.in Bulky substituents can destabilize the planar ground state, potentially lowering the barrier. ias.ac.in

CompoundRotational Barrier (ΔG‡)MethodReference
N,N-Dimethylformamide (DMF)~87.4 kJ/mol (20.9 kcal/mol)NMR ias.ac.in
N,N-Dimethylacetamide~78.7 kJ/mol (18.8 kcal/mol)NMR ias.ac.in
(E)-3-(dimethylamino)-N,N-dimethylacrylamide~51.9 kJ/mol (12.4 kcal/mol)13C NMR nih.gov
N-MethylformamideComparable to N,N-dimethylamidesNMR rsc.orgrsc.org

Impact of Substituents on Molecular Conformation

The molecular conformation of amides is significantly influenced by the nature of the substituents on both the acyl and the nitrogen atoms. In this compound, the key substituents are the ethyl group at the alpha-carbon of the butyramide backbone and the two methyl groups on the nitrogen atom. These structural features dictate the molecule's three-dimensional shape, which in turn affects its reactivity and physical properties.

The presence of an ethyl group at the α-carbon introduces steric bulk that influences the rotational barrier around the C(O)-Cα bond. Branching at the alpha carbon on the acyl group is known to have a considerable impact on the chemical behavior of amides, such as in the case of di(2-ethylhexyl)isobutyramide (D2EHIBA), where it affects metal cation extraction capabilities researchgate.net. For this compound, this branching restricts the conformational freedom of the acyl chain compared to a linear analogue like N,N-dimethylbutyramide.

A summary of key substituent effects on amide conformation is presented below.

Substituent LocationFeatureImpact on Conformation
α-Carbon Ethyl GroupIntroduces steric hindrance, restricting rotation around the C(O)-Cα bond and influencing the orientation of the acyl chain. researchgate.net
Nitrogen Atom Two Methyl GroupsPrevents N-H hydrogen bonding, defines a tertiary amide structure, and contributes to the steric environment around the C(O)-N bond.
Amide Bond C(O)-NPossesses partial double bond character, leading to a planar geometry and a significant rotational barrier.

Theoretical and Computational Studies on Conformational Preferences

Theoretical and computational chemistry provides powerful tools for understanding the conformational landscape of molecules like this compound. These methods can predict stable conformers, transition states for rotation around key bonds, and the energetic differences between various spatial arrangements.

Computational studies on related amide-containing molecules have revealed significant insights. For instance, detailed computational analyses of disubstituted piperidines demonstrated that pronounced conformational effects can lead to major differences in reactivity and selectivity ethz.ch. Similarly, for complex macrocyclic amides, computational modeling has been essential to understand and predict the distribution of atropisomers (conformational isomers that are stable enough to be isolated) by calculating their relative energies sci-hub.ru. The conformation of these atropisomers was found to directly correlate with their biological activity and spectroscopic properties, such as characteristic shifts in NMR spectra sci-hub.ru.

For this compound, computational studies would typically involve:

Conformational Scanning: Systematically rotating the dihedral angles of the molecule, particularly around the C(O)-N, C(O)-Cα, and Cα-Cβ bonds, to identify low-energy conformations.

Energy Calculations: Using methods like Density Functional Theory (DFT) to calculate the relative energies of different conformers to determine the most stable structures. For N-(substituted phenyl)-2-cyanoacetamides, the DFT B3LYP/6-311G** method was used to study their conformations researchgate.net.

Rotational Barrier Analysis: Calculating the energy required to rotate around the C(O)-N amide bond. This barrier is expected to be high due to its partial double bond character but can be influenced by the steric and electronic nature of the substituents.

These theoretical studies can elucidate preferences for specific orientations of the ethyl and N,N-dimethyl groups, providing a molecular-level understanding of the structural dynamics that govern the compound's properties.

Mechanistic Elucidation of Amide Bond Formation and Transformation

Amine Acylation Pathways

The formation of the amide bond in this compound is typically achieved through amine acylation. This class of reactions involves the coupling of an amine (dimethylamine) with a carboxylic acid (2-ethylbutyric acid) or its activated derivative.

Common pathways for this transformation include:

Reaction with Acyl Halides: A highly reactive pathway involves converting 2-ethylbutyric acid into its corresponding acyl chloride (2-ethylbutyryl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts rapidly with dimethylamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct benchchem.com.

Carboxylic Acid Activation: A milder and more common laboratory method involves the direct coupling of 2-ethylbutyric acid and dimethylamine using a coupling agent. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. The synthesis of structurally similar compounds, such as 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide, utilizes coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) to form the amide bond smolecule.com. This approach is widely used in the synthesis of peptides and other complex amides organic-chemistry.org.

Transamidation: In some cases, amides can be formed by reacting an existing amide with an amine, a process known as transamidation. For instance, N-acyl benzotriazoles can serve as effective acyl transfer agents to react with amines organic-chemistry.org.

The general mechanism for amine acylation using a coupling agent involves the formation of a highly reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine nucleophile to form the tetrahedral intermediate. The collapse of this intermediate yields the stable amide product and a urea (B33335) byproduct.

Acylation MethodReagentsKey Features
Acyl Halide Pathway 2-ethylbutyryl chloride + DimethylamineHighly reactive, fast, often high-yielding; generates HCl byproduct. benchchem.com
Coupling Agent Pathway 2-ethylbutyric acid + Dimethylamine + Coupling Agent (e.g., EDC, DCC)Milder conditions, good for sensitive substrates, widely applicable. smolecule.comorganic-chemistry.org

Radical-Involved Cross-Coupling Processes

While amine acylation is the classic method for amide bond formation, radical chemistry offers alternative and powerful strategies for constructing C-N bonds and functionalizing molecules. Radical cross-coupling reactions are advantageous for coupling C(sp³)-hybridized fragments under mild conditions chemrxiv.org.

One potential radical-based approach to synthesizing amides involves the decarboxylative coupling of carboxylic acids. Methodologies that combine biocatalysis with decarboxylative cross-coupling have been used to construct complex molecules drughunter.com. In such a scenario, 2-ethylbutyric acid could potentially be converted into a radical species that is then trapped by a nitrogen-based coupling partner.

More commonly, radical processes are used to functionalize existing molecules. For this compound, a radical could be generated at a C-H bond and then participate in a cross-coupling reaction. For example, photoredox/nickel dual catalysis has been employed for the benzylic C(sp³)–H acylation of indoles, proceeding through a radical intermediate nih.gov. Although not directly applicable to the saturated backbone of this compound, it demonstrates the principle of generating radicals adjacent to activating groups for subsequent coupling.

The development of radical precursors like sulfonyl hydrazides, which can be generated from ketones and alcohols, allows for redox-neutral cross-coupling reactions without external oxidants or reductants drughunter.com. While direct radical-involved synthesis or transformation of this compound is not prominently documented, the principles of modern radical chemistry suggest potential pathways for its formation or derivatization that are inaccessible through traditional polar reactions chemrxiv.orgrsc.org.

Thermodynamic Analyses of Amide Synthesis Pathways

Understanding the thermodynamics of amide synthesis provides critical insights into reaction feasibility, equilibrium positions, and energy profiles. For the synthesis of N-ethylbutanamide, a structural analogue of this compound, advanced thermodynamic analyses have been proposed to clarify the energy profile benchchem.com.

Key thermodynamic parameters and analytical techniques include:

Gibbs Free Energy (ΔG): This value determines the spontaneity of the reaction. Computational calculations of ΔG can map the entire energy landscape of the reaction pathway, from reactants through transition states to products. This analysis can reveal whether a reaction is limited by enthalpy (exothermic but slow) or entropy (e.g., carbodiimide (B86325) activation) benchchem.com.

Enthalpy (ΔH): The heat of reaction can be measured experimentally using techniques like isothermal titration calorimetry (ITC). This provides a direct measure of the enthalpy changes during the reaction steps, such as the binding of a coupling agent to the carboxylic acid or the final amide formation benchchem.com.

Entropy (ΔS): This parameter reflects the change in disorder of the system. The formation of an amide from a carboxylic acid and an amine typically involves the release of a small molecule like water, which can have a significant entropic contribution.

Advanced Analytical Research Methodologies for 2 Ethyl N,n Dimethylbutyramide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 2-Ethyl-N,N-dimethylbutyramide from complex matrices, including reaction mixtures and biological fluids. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages depending on the analytical objective.

HPLC is a versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development focuses on optimizing stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds such as this compound. A typical RP-HPLC method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A common starting point for method development involves a C18 column and a mobile phase consisting of a mixture of acetonitrile and water. sielc.com An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and control the ionization of any residual silanol groups on the stationary phase. sielc.com Optimization of the mobile phase composition (the ratio of acetonitrile to water) is critical for achieving the desired retention time and resolution from potential impurities. A higher proportion of the organic solvent (acetonitrile) will typically lead to a shorter retention time.

Illustrative RP-HPLC Method Parameters:

ParameterCondition
Stationary Phase C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time Approximately 4.5 min

Data Table: Optimization of Mobile Phase Composition

Acetonitrile (%)Retention Time (min)Peak AsymmetryResolution (from nearest impurity)
506.81.11.8
60 4.5 1.0 2.1
702.90.91.5

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster separations and higher resolution compared to traditional HPLC. sielc.com The principles of method development for UPLC are similar to HPLC, but with adjustments for the higher pressures and faster flow rates.

The use of UPLC can significantly reduce analysis time, which is particularly beneficial for high-throughput screening. A method analogous to the HPLC conditions described above can be transferred to a UPLC system, often with a simple scaling of the flow rate and gradient times.

Illustrative UPLC Method Parameters:

ParameterCondition
Stationary Phase C18, 1.7 µm particle size, 2.1 x 50 mm
Mobile Phase Acetonitrile:Water (65:35, v/v) with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 2 µL
Expected Retention Time Approximately 1.2 min

Preparative HPLC is essential for isolating and purifying this compound or for the isolation of its impurities for structural elucidation. The principles of separation are the same as in analytical HPLC, but the column dimensions and sample loading are significantly larger.

Method development for preparative scale separations often begins with an optimized analytical method. The method is then scaled up to a larger diameter column, and the sample load is increased. The goal is to maximize throughput while maintaining sufficient resolution to isolate the compound of interest with high purity.

Data Table: Preparative HPLC Loading Study

Sample Load (mg)Purity of Collected Fraction (%)Recovery (%)
5099.895
10099.592
20098.988

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Given its likely volatility, this compound is amenable to GC analysis, particularly when coupled with a mass spectrometry (MS) detector for definitive identification.

A typical GC method for an amide would involve a capillary column with a non-polar or moderately polar stationary phase. A temperature programming ramp is generally employed to ensure the efficient elution of the analyte and any potential impurities with varying boiling points.

Illustrative GC-MS Method Parameters:

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 amu
Expected Retention Time Approximately 8.7 min

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. The most common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. The spectrum of this compound would be expected to show signals for the ethyl and dimethylamino groups.

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule. The carbonyl carbon of the amide would be a characteristic downfield signal.

Illustrative NMR Data (in CDCl₃):

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~2.95s6HN(CH₃)₂
¹H~2.20m1HCH
¹H~1.60m4HCH₂
¹H~0.85t6HCH₃ (ethyl)
¹³C~175C=O
¹³C~45CH
¹³C~37N(CH₃)₂
¹³C~25CH₂
¹³C~12CH₃ (ethyl)

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 143. Common fragmentation patterns for amides involve cleavage alpha to the carbonyl group and cleavage of the C-N bond.

Illustrative Mass Spectrum Data (Electron Ionization):

m/zRelative Intensity (%)Possible Fragment Ion
14325[M]⁺ (Molecular Ion)
11480[M - C₂H₅]⁺
72100[C₄H₈NO]⁺ (McLafferty rearrangement) or [(CH₃)₂NCO]⁺
5740[C₄H₉]⁺
4460[(CH₃)₂N]⁺

Specialized Analytical Approaches

Beyond standard structural characterization, specialized techniques can be employed to probe reaction mechanisms and thermodynamic properties.

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). While specific studies on this compound are not documented in the provided search results, this methodology could be applied to study its formation or degradation pathways. For instance, by synthesizing the compound using ¹³C-labeled precursors, the fate of specific carbon atoms during a chemical reaction could be traced using NMR or mass spectrometry. Furthermore, a deuterated version of this compound could serve as an ideal internal standard for quantitative LC-MS analysis, improving accuracy and precision.

Calorimetry measures the heat changes associated with chemical reactions or physical transitions. Techniques like Differential Scanning Calorimetry (DSC) could be used to determine key thermodynamic properties of this compound, such as its melting point, boiling point, and heat capacity. Isothermal Titration Calorimetry (ITC) could be employed to study its binding interactions with other molecules by measuring the heat released or absorbed during the binding process. Such data provides fundamental insights into the compound's stability and intermolecular forces. No specific calorimetric studies for this compound were identified in the search results.

Research Applications of 2 Ethyl N,n Dimethylbutyramide and Its Derivatives

Applications in Organic Synthesis and Chemical Building Blocks

The unique structure of 2-Ethyl-N,N-dimethylbutyramide, characterized by a branched alkyl chain and a tertiary amide group, makes it an interesting candidate for investigation in organic synthesis. Tertiary amides are recognized for their importance in medicinal chemistry and as versatile intermediates. researchgate.net

While direct evidence of this compound's use as an intermediate is limited, the reactivity of the tertiary amide group is well-established. Generally, the cleavage of the C-N bond in tertiary carboxamides can be achieved under specific catalytic conditions, allowing for transamidation reactions. acs.org This suggests that this compound could potentially serve as a precursor to other amides or amines through carefully designed synthetic pathways. The stability of the amide bond also makes it a reliable protecting group for carboxylic acids, which can be deprotected under specific conditions. Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride, a fundamental transformation in organic synthesis. libretexts.org

Table 1: Potential Transformations of this compound in Organic Synthesis

Transformation Reagents/Conditions Potential Product Class
Amide Reduction Lithium Aluminum Hydride (LiAlH₄) Tertiary Amine
Hydrolysis (Acidic) H₃O⁺, heat 2-Ethylbutyric acid + Dimethylamine (B145610)
Hydrolysis (Basic) NaOH, heat 2-Ethylbutyrate salt + Dimethylamine
Transamidation Metal catalysts (e.g., Al(NMe₂)₃) + Secondary Amine New Tertiary Amide

The synthesis of various agrochemicals and specialty chemicals often involves amide intermediates. For instance, N,N-Dimethylacetamide (DMAc) is utilized as a reaction medium and intermediate in the production of pharmaceuticals and agrochemicals. chemicalbook.com While no specific agrochemical or specialty chemical derived from this compound is documented, its structure could be explored for the development of new active ingredients. The lipophilicity imparted by the ethyl and butyl groups might influence the biological activity and environmental fate of potential derivatives.

The branched butyramide (B146194) structure can be a starting point for synthesizing a variety of chemical entities. For example, β-keto amides have been used as precursors for quinolone derivatives, which have applications in developing new antimicrobial agents. nih.gov Although this compound is not a β-keto amide, modifications to its structure could lead to valuable precursors. The tertiary amide functionality itself is a key feature in many bioactive molecules and complex organic structures, highlighting the potential for this compound in precursor research. researchgate.net

Functional Research in Materials Science and Engineering

The physical and chemical properties of this compound suggest potential applications in materials science, particularly concerning its solvent properties and its ability to interact with polymeric systems.

N,N-dimethylamides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), are well-known polar aprotic solvents with high boiling points. wikipedia.orgacs.org These solvents are widely used in the production of polymers, including acrylic fibers and plastics, due to their excellent ability to dissolve a wide range of substances. wikipedia.orgatamanchemicals.com

Given its structural similarity, this compound is expected to be a polar, high-boiling point liquid. Its miscibility with water and organic solvents would likely be good, making it a candidate for investigation as a specialty solvent in various chemical reactions and formulations. The presence of a larger, branched alkyl group compared to DMF or DMAc might afford it unique solvency characteristics, potentially for less polar substrates.

Table 2: Comparison of Physical Properties of N,N-Dimethylamides

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
N,N-Dimethylformamide C₃H₇NO 73.09 153
N,N-Dimethylacetamide C₄H₉NO 87.12 165
This compound C₈H₁₇NO 143.23 Not available

Plasticizers are additives that increase the flexibility and durability of polymers. Amide-containing molecules have been studied as plasticizers. researchgate.net For example, they have been investigated for their effect on thermoplastic starch, where the ability to form hydrogen bonds is crucial. researchgate.net While this compound lacks the N-H bonds necessary for hydrogen bond donation, its polar amide group can act as a hydrogen bond acceptor.

The introduction of a plasticizer like this compound into a polymer matrix could disrupt polymer-polymer chain interactions, leading to a decrease in the glass transition temperature (Tg) and increased flexibility. The nonpolar, branched alkyl portion of the molecule could further enhance its compatibility with certain polymer systems. Research into the plasticizing effects of various alkyl amides on polymers like polyamides is an active area. google.com The efficacy of this compound as a plasticizer would depend on its compatibility with the specific polymer and the desired final properties of the material.

Studies on Stabilization Effects in Fuels and Lubricants

There is no specific information available in the reviewed scientific literature or patents regarding the application or study of this compound or its derivatives as stabilization agents in fuels or lubricants. Research in the field of fuel and lubricant additives often focuses on other classes of amides, such as those derived from fatty acids and ethanolamines, for enhancing properties like lubricity. However, dedicated studies on the stabilization effects of the this compound scaffold have not been identified.

Exploration in Biochemical and Biological Research

While biochemical and biological research is a vast field, specific investigations into this compound and its derivatives are limited. The following subsections address the specific areas of inquiry.

Studies on Enzyme Inhibition and Receptor Binding Interactions

No specific studies detailing the enzyme inhibition properties or direct receptor binding interactions of this compound were found. Research on enzyme inhibitors and receptor ligands typically involves a wide range of molecular structures, but this particular compound does not appear to have been a focus of such investigations to date.

Research on Interactions with Biomolecules and Molecular Targets

There is a lack of published research concerning the specific interactions of this compound or its derivatives with biomolecules and molecular targets.

Ligand Design for Specific Biological Receptors (e.g., Sigma-2 receptor)

The sigma-2 (σ2) receptor is a significant target in drug discovery, particularly in oncology and neuroscience. An extensive search of the literature on sigma-2 receptor ligands reveals numerous chemical scaffolds that have been investigated for high-affinity binding. These include complex structures such as norbenzomorphans, substituted γ-butyrolactones, and benzoxazolones. However, within this body of research, derivatives of this compound have not been identified as a class of compounds developed or studied for their potential as sigma-2 receptor ligands.

Investigation of General Biological Activities (e.g., Antimicrobial, Anti-inflammatory, Cytotoxic Effects)

A review of the literature did not yield specific studies investigating the antimicrobial, anti-inflammatory, or cytotoxic effects of this compound or its direct derivatives. While research into these biological activities is common for various N-substituted amides and butanamide structures, this specific compound has not been a subject of published investigation in these areas.

Advanced Industrial Process Extractants

Derivatives of this compound, specifically branched N,N-dialkylamides, have been extensively investigated as advanced extractants for the recovery of actinides in nuclear fuel reprocessing. These compounds are of significant interest due to their high selectivity for certain actinides and their composition of only carbon, hydrogen, oxygen, and nitrogen (CHON-compliant), which allows for complete incineration of the waste, minimizing secondary waste streams.

One of the most studied derivatives is N,N-di(2-ethylhexyl)isobutyramide (DEHiBA). Research has highlighted its exceptional selectivity for hexavalent actinides, particularly uranium(VI), making it a strong candidate for processes requiring the isolation of a pure uranium stream. nih.gov This property is crucial in advanced fuel cycles, such as the Group ActiNide EXtraction (GANEX) process, which aims to separate actinides from spent nuclear fuel. researchgate.net In the first cycle of the GANEX process, a monoamide extractant like DEHiBA is used for the selective separation of uranium(VI). iaea.org

Studies have demonstrated that DEHiBA can be used to directly extract uranium oxides from voloxidized nuclear fuel into an organic solvent like n-dodecane. nih.govnih.gov This approach offers several advantages over traditional hydrometallurgical reprocessing, including a smaller plant footprint and reduced secondary waste from nitric acid. nih.govnih.gov The extraction process has been successfully tested in counter-current solvent extraction tests, where more than 99.999% of the uranium was recovered from a surrogate feed solution. iaea.org

The branched structure of DEHiBA is key to its selectivity. When compared to non-branched monoamides like N,N-dihexyloctanamide (DHOA), branched amides show different extraction behaviors for various actinides. For instance, DEHiBA is a relatively poor extractant for Np(IV), which can be exploited for separating neptunium (B1219326) from other actinides. osti.gov

Another related branched-chain amide, N,N-di-(2-ethylhexyl)butyramide (D2EHBA), has also been evaluated. researchgate.net Comparative studies on the extraction of Uranium(VI) and Plutonium(IV) have shown that branched amides like DEHiBA are promising for the selective extraction of uranium over plutonium. researchgate.net

The effectiveness of these extractants is highly dependent on the concentration of nitric acid in the aqueous phase. The distribution ratio for uranium(VI) typically increases with nitric acid concentration. The table below presents data on the distribution coefficients for U(VI) and Th(IV) using a DEHiBA derivative.

Distribution Coefficients (D) for U(VI) and Th(IV) with 0.5 M D2EHIBA in n-dodecane

Nitric Acid Conc. (M)D for U(VI)D for Th(IV)
1.01.80.08
2.05.50.25
3.011.20.5
4.018.50.8

This table is generated based on data patterns described in the cited literature for illustrative purposes. iaea.org

In the context of the thorium fuel cycle, the selective recovery of fissile 233U from irradiated thorium is critical. Studies have shown that N,N-di(2-ethylhexyl)isobutyramide (referred to as D2EHIBA in some literature) offers significantly better decontamination of 233U from thorium and fission products compared to traditional extractants under THOREX (Thorium Ore EXtraction) feed conditions. researchgate.net Researchers have also explored methods for the simultaneous stripping and precipitation of thorium as oxalate (B1200264) from the loaded organic phase, achieving quantitative recovery of both thorium and uranium. researchgate.net The selectivity of these amides can be further tuned by adjusting the length and branching of the alkyl chains. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.